Hydroxy Itraconazole D8 is a deuterated derivative of Hydroxy Itraconazole, which itself is a metabolite of the antifungal drug Itraconazole. This compound is notable for its isotopic labeling, where specific hydrogen atoms are replaced with deuterium, enhancing its stability and allowing for precise tracking in biological studies. Hydroxy Itraconazole D8 retains the core structure of Itraconazole while featuring specific stereochemistry that contributes to its unique pharmacological properties. It is primarily utilized in scientific research to study the metabolism and pharmacokinetics of Itraconazole.
Hydroxy Itraconazole D8 is classified as a stable isotope-labeled compound and falls under the category of antifungals. Its molecular formula is with a molecular weight of approximately 729.68 g/mol. The compound is often sourced from specialized chemical suppliers, ensuring high purity levels suitable for research applications .
The synthesis of Hydroxy Itraconazole D8 typically involves replacing specific hydrogen atoms in Hydroxy Itraconazole with deuterium. The detailed synthetic pathways can vary but commonly include:
The synthesis process is designed to maintain the compound's structural integrity while enhancing its analytical properties for research purposes .
The molecular structure of Hydroxy Itraconazole D8 can be represented by its chemical formula . The compound features a complex arrangement typical of triazole antifungals, characterized by:
The incorporation of deuterium atoms modifies the physical properties slightly, which can influence its interaction with biological systems .
Hydroxy Itraconazole D8 undergoes several chemical reactions that are critical for understanding its stability and reactivity in biological systems. Key reactions include:
These reactions are crucial for elucidating the pharmacokinetic profile of Hydroxy Itraconazole D8 in comparison to non-deuterated forms .
Hydroxy Itraconazole D8 exhibits antifungal activity similar to that of Itraconazole by primarily inhibiting lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death.
The mechanism is further elucidated through studies that track how the deuterium-labeled compound interacts with various cellular receptors and proteins involved in drug metabolism. Understanding these interactions helps predict potential side effects and improve drug targeting strategies .
Key analytical data include:
Hydroxy Itraconazole D8 serves multiple scientific purposes:
These applications highlight Hydroxy Itraconazole D8's significance in both pharmaceutical development and academic research .
Hydroxy Itraconazole-d8 is a deuterated isotopologue of hydroxy-itraconazole (OH-ITZ), the principal pharmacologically active metabolite of the antifungal drug itraconazole. Its molecular structure features strategic replacement of eight hydrogen atoms with deuterium (²H or D) at specific positions within the hydroxy-itraconazole molecule. The molecular formula is C35H30D8Cl2N8O5, with a precise molecular weight of 729.68 g/mol [8] [9]. The deuterium atoms are incorporated in the sec-butyl side chain attached to the triazolone ring, specifically at the methyl groups and the hydroxy-bearing carbon (positions 1, 2, and 3 of the propyl group) [8] [9]. This targeted labeling is represented in the SMILES notation as [2H]C([2H])([2H])C([2H])(O)C([2H])(N1N=CN(C1=O)c2ccc(cc2)N3CCN(CC3)c4ccc(OC[C@@H]5COC@(O5)c7ccc(Cl)cc7Cl)cc4)C([2H])([2H])[2H] [9]. The core structure preserving the triazole rings, dichlorophenyl group, and piperazine linkage remains identical to the non-deuterated metabolite, ensuring biological relevance while providing distinct analytical signatures.
Table 1: Isotopic Labeling Configuration of Hydroxy Itraconazole-d8
Location of Deuterium Atoms | Number of D Atoms | Chemical Group | Effect on Properties |
---|---|---|---|
C(1) of sec-butyl side chain | 3 (CD3) | Methyl group | Altered hydrophobicity, metabolic stability |
C(2) of sec-butyl side chain | 1 (CD) | Methine group (chiral center) | Altered stereochemistry, potential metabolic differences |
C(3) of sec-butyl side chain | 3 (CD3) | Methyl group | Altered hydrophobicity, metabolic stability |
C(4) of sec-butyl side chain | 1 (OD) | Hydroxyl group | Hydrogen bonding potential, solubility modification |
Hydroxy Itraconazole-d8 is systematically named according to IUPAC conventions as 4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[1,2,3,3,3-pentadeuterio-2-hydroxy-1-(trideuteriomethyl)propyl]-1,2,4-triazol-3-one [8] [9]. This name precisely defines the stereochemistry (2S,4R), the positions of deuterium substitution (pentadeuterio and trideuteriomethyl), and the core structure. The compound falls under the classification of deuterated organic compounds and specifically isotopically labelled drug metabolites. It is commonly referenced by several synonyms and identifiers across scientific literature and chemical databases:
Table 2: Nomenclature and Identifiers for Hydroxy Itraconazole-d8
Nomenclature Type | Identifier | Source/Context |
---|---|---|
Systematic IUPAC Name | 4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[1,2,3,3,3-pentadeuterio-2-hydroxy-1-(trideuteriomethyl)propyl]-1,2,4-triazol-3-one | Chemical databases [8] [9] |
Common Synonym | R 63373-d8 | Research literature, vendor catalogs [2] [10] |
CAS Registry Number | 1217516-26-1 | Commercial suppliers, chemical references [2] [3] [8] |
Linear Notation | Hydroxy Itraconazole butyl-d8 | Analytical standards documentation [9] |
The primary distinction between Hydroxy Itraconazole-d8 and its non-deuterated counterpart lies in their isotopic composition and resulting physicochemical and analytical behaviors. While both share identical core structures and antifungal activity, the replacement of eight hydrogen atoms with deuterium in the sec-butyl side chain increases the molecular weight of the deuterated compound (729.68 g/mol) compared to the non-deuterated metabolite (721.66 g/mol) [8] [9]. This mass difference is crucial for analytical discrimination. Biochemically, deuterium incorporation can potentially alter metabolic pathways through the kinetic isotope effect (KIE), where the stronger C-D bond (compared to C-H) may slow specific enzymatic reactions, such as further oxidation by cytochrome P450 enzymes [5] [7]. However, the primary research utility of the deuterated form stems from its role as an Internal Standard (IS) in quantitative bioanalysis. Hydroxy Itraconazole-d8 exhibits nearly identical chromatographic behavior to the non-deuterated metabolite but is distinguished by its higher mass. This allows for precise quantification of hydroxy-itraconazole in complex matrices (e.g., blood, plasma, tissue homogenates) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) via isotope dilution methods, effectively correcting for variability in extraction efficiency and ionization suppression [2] [4] [5].
Studies analyzing the relationship between itraconazole (ITZ) and hydroxy-itraconazole (OH-ITZ) highlight significant variability in their bloodstream concentrations. Although a statistically significant correlation exists (Pearson’s r = 0.7838), the OH-ITZ:ITZ ratio demonstrates wide inter-individual variability (median 1.73, range 0.13–8.96) [1] [7]. This variability underscores the critical need for precise and separate quantification of the metabolite—a task significantly enhanced using the deuterated internal standard. Hydroxy Itraconazole-d8 facilitates the accurate measurement necessary for pharmacokinetic studies and therapeutic drug monitoring (TDM), where predicting OH-ITZ levels based solely on ITZ concentrations proves unreliable [1] [7]. Furthermore, in advanced formulation research (e.g., inhaled dry powders for pulmonary aspergillosis), Hydroxy Itraconazole-d8 enables sensitive tracking of metabolite distribution and retention alongside the parent drug in biological samples, providing insights into local pharmacokinetics and bioavailability enhancements achieved through amorphous solid dispersions [4].
Table 4: Comparative Analysis: Deuterated vs. Non-Deuterated Hydroxy Itraconazole
Characteristic | Hydroxy Itraconazole-d8 | Non-Deuterated Hydroxy Itraconazole | Significance of Difference |
---|---|---|---|
Molecular Formula | C35H30D8Cl2N8O5 | C35H38Cl2N8O5 | Basis for mass spectrometric differentiation |
Molecular Weight | 729.68 g/mol | 721.66 g/mol | Enables distinct MS peaks (Δm/z = 8) |
Primary Research Application | Internal Standard (LC-MS/MS) | Active Metabolite / Quantification Target | Deuterated form corrects for analytical variability |
Metabolic Stability (C-D bonds) | Potentially increased (KIE) | Standard metabolism | May slow specific oxidative steps; main function remains analytical |
Representative Blood Concentration Variability (vs. ITZ) | N/A (Analytical Tool) | Median OH-ITZ:ITZ ratio = 1.73 (Range: 0.13–8.96) [1] [7] | Highlights need for precise quantification enabled by d8-IS |
Detection in Spectral Analysis | Distinct mass spectral signature | Standard mass spectral signature | Allows co-elution without interference in LC-MS |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: